Home > Products > Screening Compounds P16304 > alpha-Galactose-(1-3)-N-acetyllactosamine
alpha-Galactose-(1-3)-N-acetyllactosamine - 77356-46-8

alpha-Galactose-(1-3)-N-acetyllactosamine

Catalog Number: EVT-432635
CAS Number: 77356-46-8
Molecular Formula: C20H35NO16
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-acetyllactosamine

Relevance: N-acetyllactosamine is the direct precursor to α-Galactose-(1-3)-N-acetyllactosamine. The enzyme α1,3-galactosyltransferase (α1,3GT) catalyzes the transfer of a galactose residue from UDP-galactose to the 3' hydroxyl group of the terminal galactose in N-acetyllactosamine, forming the α-Galactose-(1-3)-N-acetyllactosamine linkage. [, , ]

Galactose-α(1-3)-[Fucα(1-4)]-GlcNAcβ

Compound Description: Galactose-α(1-3)-[Fucα(1-4)]-GlcNAcβ (SLea) is a trisaccharide containing a fucose linked α1-4 to the N-acetylglucosamine of N-acetyllactosamine. This structure is significant for its role in avian influenza virus binding, particularly in duck-isolated strains. []

Relevance: This trisaccharide shares the core structure of N-acetyllactosamine with α-Galactose-(1-3)-N-acetyllactosamine. It exemplifies how modifications to the N-acetyllactosamine core, in this case, the addition of fucose, can drastically influence biological activity and receptor binding specificity. []

Galactose-α(1-3)-[Fucα(1-3)]-GlcNAcβ

Compound Description: Galactose-α(1-3)-[Fucα(1-3)]-GlcNAcβ (SLex) is a trisaccharide structurally similar to SLea but with a fucose residue linked α1-3 to the N-acetylglucosamine of N-acetyllactosamine. This subtle difference impacts its interaction with avian influenza virus hemagglutinin. []

Relevance: Like SLea, SLex also shares the core N-acetyllactosamine structure with α-Galactose-(1-3)-N-acetyllactosamine. The variation in the fucose linkage highlights the specificity of biological interactions influenced by even minor structural changes in glycans. []

Sialyl-Lewis x

Relevance: This compound, with its core N-acetyllactosamine structure modified by sialic acid and fucose residues, is highlighted as a potential "new xenoepitope" exposed upon enzymatic removal of α-Galactose-(1-3)-N-acetyllactosamine (the Gal epitope) in xenotransplantation research. []

α-D-Manp-(1-3)-β-D-Manp-(1-4)-β-D-Glcp-(1-1)-Cer

Compound Description: This compound is a glycosphingolipid belonging to the mollu-series, characterized by a specific sequence of mannose and glucose residues attached to a ceramide lipid anchor. []

Relevance: While structurally distinct from α-Galactose-(1-3)-N-acetyllactosamine, this glycosphingolipid is mentioned to highlight the diversity and complexity of carbohydrate structures present in biological systems. Its inclusion emphasizes the vast array of glycans beyond the N-acetyllactosamine series. []

α-D-Manp-(1-3)-[β-D-Xylp-(1-2)]-β-D-Manp-(1-4)-β-D-Glcp-(1-1)-Cer

Compound Description: This compound represents another mollu-series glycosphingolipid, closely related to the previous compound with the addition of a xylose residue attached to the mannose unit. []

Relevance: Similar to its structural analog, this glycosphingolipid emphasizes the structural diversity and complexity of the glycome. It demonstrates the vast array of carbohydrate structures beyond the scope of the N-acetyllactosamine series and α-Galactose-(1-3)-N-acetyllactosamine. []

Overview

Alpha-Galactose-(1-3)-N-acetyllactosamine is a complex carbohydrate that plays a significant role in various biological processes, particularly as an antigenic determinant. It is a trisaccharide composed of galactose, N-acetylglucosamine, and another galactose unit, linked through specific glycosidic bonds. This compound is notably recognized for its presence in non-primate mammals, where it serves as a critical component of glycoproteins and glycolipids.

Source

This compound can be derived from the glycosylation processes occurring in mammals, particularly through the action of specific glycosyltransferases. The biosynthesis of alpha-galactose epitopes, including alpha-galactose-(1-3)-N-acetyllactosamine, is primarily facilitated by the enzyme alpha-1,3-galactosyltransferase, which catalyzes the transfer of galactose from uridine diphosphate-galactose to N-acetyllactosamine .

Classification

Alpha-galactose-(1-3)-N-acetyllactosamine falls under the category of oligosaccharides and is classified as a carbohydrate antigen. It is part of the larger family of glycans that are essential for cell recognition and signaling processes.

Synthesis Analysis

Methods

The synthesis of alpha-galactose-(1-3)-N-acetyllactosamine can be achieved through both chemical and enzymatic methods. Enzymatic synthesis typically involves using recombinant alpha-1,3-galactosyltransferase, which facilitates the formation of the desired glycosidic linkages.

Technical Details:

  • Chemoenzymatic Synthesis: This method combines chemical and enzymatic steps to produce the compound efficiently. For instance, starting with N-acetyllactosamine, researchers can perform peracetylation followed by coupling reactions to introduce galactose units .
  • Enzymatic Reactions: These are conducted in buffered solutions (e.g., Tris buffer) at controlled temperatures (usually around 37 °C) to optimize yield and selectivity .
Molecular Structure Analysis

Structure

The molecular structure of alpha-galactose-(1-3)-N-acetyllactosamine consists of:

  • Galactose: A monosaccharide that forms part of the trisaccharide.
  • N-Acetylglucosamine: Another monosaccharide linked to galactose.

The specific linkage between these sugars is crucial for its biological function. The structure can be represented as follows:

Gal 1 3 Gal 1 4 GlcNAc\text{Gal 1 3 Gal 1 4 GlcNAc}

Data

The molecular formula for alpha-galactose-(1-3)-N-acetyllactosamine is C_{11}H_{19}N_{1}O_{11}, with a molecular weight of approximately 287.27 g/mol.

Chemical Reactions Analysis

Reactions

Alpha-galactose-(1-3)-N-acetyllactosamine undergoes various chemical reactions typical for oligosaccharides:

  • Glycosylation Reactions: These involve the formation of glycosidic bonds between monosaccharides.
  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back into its constituent monosaccharides.

Technical Details:
The synthesis often requires careful control over reaction conditions to ensure high yields and prevent unwanted side reactions. For example, using UDP-galactose as a donor substrate allows for efficient transfer of galactose residues during enzymatic synthesis .

Mechanism of Action

Process

The mechanism by which alpha-galactose-(1-3)-N-acetyllactosamine exerts its biological effects involves its interaction with specific receptors on cell surfaces. This interaction can influence immune responses, particularly in the context of antibody binding.

Data

Research indicates that the presence of this trisaccharide can elicit strong immune responses due to its recognition by natural anti-Gal antibodies found in humans and Old World monkeys . This response is significant in xenotransplantation and immunology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid or powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in further glycosylation reactions or modifications.

Relevant Data or Analyses

Studies have shown that modifications to this compound can alter its immunogenic properties significantly, affecting how it interacts with antibodies .

Applications

Scientific Uses

Alpha-galactose-(1-3)-N-acetyllactosamine has several important applications in scientific research:

  • Vaccine Development: Its role as an antigenic determinant makes it valuable in designing vaccines aimed at eliciting specific immune responses.
  • Xenotransplantation: Understanding its immunogenicity is crucial for developing strategies to prevent rejection in organ transplants from non-human sources.
  • Biomarker Discovery: It serves as a potential biomarker for certain diseases due to its presence on cell surfaces and involvement in immune responses .
Structural and Biochemical Characterization of α-Gal Epitope

Molecular Architecture of Galactose-α-1,3-Galactose-β-1,4-N-Acetylglucosamine (Galα1-3Galβ1-4GlcNAc)

The α-galactosyl epitope, with the defined structure Galα1-3Galβ1-4GlcNAc-R, is a terminal trisaccharide found on N-linked glycans, O-linked glycans, and glycolipids in non-primate mammals, marsupials, and New World monkeys [1] [3] [6]. Its core architecture consists of:

  • A terminal α-linked galactose residue forming an α-1,3 glycosidic bond with a subterminal galactose.
  • A β-1,4 glycosidic linkage connecting the subterminal galactose to N-acetylglucosamine (GlcNAc).
  • The reducing end (R) attached to GlcNAc, which anchors the epitope to proteins (via asparagine in N-glycans or serine/threonine in O-glycans) or to lipids (via ceramide in glycolipids) [1] [6].

This epitope exhibits exceptionally high density on glycoconjugates in expressing species. Estimates suggest approximately 1 x 10⁶ to 1 x 10⁷ α-Gal epitopes per cell on porcine endothelial cells, localized predominantly on major glycoproteins (e.g., integrins, von Willebrand factor) and glycolipids [1] [8]. Its biosynthesis is catalyzed by the Golgi-resident enzyme α-1,3-galactosyltransferase (α1,3GT), encoded by the GGTA1 gene. This enzyme transfers galactose from UDP-galactose to the acceptor substrate N-acetyllactosamine (Galβ1-4GlcNAc-R) [1] [6]. Humans, apes, and Old World monkeys lack functional α1,3GT due to frameshift mutations and premature stop codons in the GGTA1 gene, rendering it a pseudogene [1] [5] [6]. Consequently, they do not express α-Gal and produce abundant natural anti-Gal antibodies (IgM, IgG, IgA) constituting ~0.1-1% of total immunoglobulins [1] [7].

Table 1: Core Structural Features of the α-Gal Epitope and Related Glycans

Glycan StructureFull Name/AbbreviationChemical CompositionKey LinkagesPrimary Biological Context
Galα1-3Galβ1-4GlcNAc-Rα-Gal EpitopeGalactose-α-1,3-Galactose-β-1,4-N-acetylglucosamineα1-3, β1-4Glycoproteins/Glycolipids (Non-primate mammals)
Galα1-3(Fucα1-2)Galβ-RBlood Group B AntigenGalactose-α-1,3-[Fucose-α-1,2]-Galactoseα1-3, α1-2Erythrocyte Glycoproteins/Glycolipids (Blood Group B individuals)
Fucα1-3GlcNAc-R / Xylβ1-2ManCore Cross-Reactive Carbohydrate Determinant (CCD)Fucose-α-1,3-N-acetylglucosamine / Xylose-β-1,2-Mannoseα1-3, β1-2Plant/Insect Glycoproteins

Glycosidic Bond Specificity and Conformational Dynamics

The immunological and functional uniqueness of the α-Gal epitope is critically dependent on the precise stereochemistry of its glycosidic bonds:

  • α1-3 Glycosidic Bond: The defining linkage between the terminal galactose and the subterminal galactose residue. This α-anomeric configuration creates a distinct three-dimensional topology recognized by anti-Gal antibodies. The rigidity and orientation conferred by this α-linkage are essential for high-affinity antibody binding. Mutations in α1,3GT disrupting its ability to form this specific α-linkage abolish epitope synthesis [1] [6].
  • β1-4 Glycosidic Bond: This linkage connects the subterminal galactose to GlcNAc, forming the N-acetyllactosamine (LacNAc, Galβ1-4GlcNAc) core structure. While this disaccharide core is common in mammalian glycans, its terminal capping by the α1-3-linked galactose creates a novel, highly immunogenic structure in species lacking endogenous expression [1] [6].
  • Conformational Flexibility and Antibody Recognition: Biophysical studies (crystallography, NMR, molecular dynamics simulations) reveal that the trisaccharide possesses defined conformational flexibility around the glycosidic bonds. The α1-3 linkage exhibits restricted rotation compared to β-linkages. Anti-Gal antibodies, particularly those of the IgG class, possess a deep binding pocket with specific contacts involving the terminal α-galactose and critical residues on the subterminal galactose. A germline-encoded tryptophan residue (Trp-33) within the complementarity-determining region (CDR) of the immunoglobulin heavy chain V region is crucial for high-affinity binding to the terminal α-galactose [3] [7]. This interaction is enthalpy-driven, involving hydrogen bonding networks and van der Waals contacts with the non-polar face of the galactose ring [7].

Table 2: Techniques for Analyzing α-Gal Epitope Structure and Dynamics

TechniqueApplication to α-Gal Epitope CharacterizationKey Findings
X-ray CrystallographyDetermination of 3D atomic structure of α-Gal bound to anti-Gal antibody fragments (Fab/Fv).Revealed deep binding pocket, critical Trp residue interaction with α-Gal, hydrogen bonding network. Confirmed α-anomer specificity.
Nuclear Magnetic Resonance (NMR)Analysis of solution conformation, bond angles, dynamics, and flexibility of free and antibody-bound α-Gal oligosaccharides.Characterized torsional angles around α1-3 and β1-4 linkages, identified flexibility constraints.
Molecular Dynamics (MD) SimulationsModeling conformational flexibility, free energy landscapes, and interactions with antibodies/lectins in silico.Predicted stability of glycosidic bonds, solvent accessibility, and binding energetics. Simulated impact of mutations.
Surface Plasmon Resonance (SPR)Quantification of binding kinetics (association rate kₐ, dissociation rate k_d, affinity K_D) between α-Gal and antibodies.Demonstrated high affinity (nM range) of human anti-Gal IgG/IgM for the epitope. Characterized cross-reactivity with B-antigen.
Enzyme-Linked Immunosorbent Assay (ELISA)Assessment of binding specificity and cross-reactivity using synthetic glycans and inhibitors.Confirmed specificity for Galα1-3Galβ1-4GlcNAc core. Showed inhibition by B-antigen but not by CCDs.

Comparative Analysis with Cross-Reactive Carbohydrate Determinants (CCDs)

While both α-Gal and CCDs are carbohydrate epitopes recognized by IgE antibodies, they exhibit profound structural, biosynthetic, and clinical differences:

  • Structural Composition:
  • α-Gal Epitope: Galα1-3Galβ1-4GlcNAc-R. Defined terminal trisaccharide synthesized by a specific mammalian glycosyltransferase (α1,3GT) [1] [3].
  • CCDs: Characterized by core structures α1,3-fucose (Fucα1-3GlcNAc-R) and/or β1,2-xylose (Xylβ1-2Man-R) attached to the trimannosyl core of N-glycans. These modifications are absent in mammalian glycoproteins but common in plants, insects, and some invertebrates [3] [4].
  • Biosynthetic Origin:
  • α-Gal: Synthesized by α1,3-galactosyltransferase in the Golgi of non-primate mammalian cells [1] [6].
  • CCDs: Synthesized by plant/insect-specific enzymes: α1,3-fucosyltransferase and β1,2-xylosyltransferase acting on nascent N-glycans [3] [4].
  • Immunogenicity and Clinical Relevance:
  • α-Gal: Highly immunogenic carbohydrate in humans. Natural anti-Gal IgM/IgG/IgA is universal. Anti-Gal IgE is pathogenic, causing the α-Gal Syndrome (delayed anaphylaxis to mammalian meat, immediate hypersensitivity to cetuximab) and mediating hyperacute xenograft rejection [1] [3] [4]. IgE binding and basophil activation are potent and clinically significant [2] [8].
  • CCDs: Widespread IgE recognition (~20% of pollen/food allergic subjects) due to cross-reactivity. However, CCD-specific IgE exhibits poor biological activity. It does not trigger clinically significant allergic reactions (anaphylaxis) upon exposure to plant glycoproteins carrying CCDs. This is attributed to low affinity, low abundance per molecule, steric hindrance, and inability to effectively cross-link IgE receptors on mast cells/basophils [3] [4]. CCDs are primarily associated with false positives in in vitro IgE tests to plant/insect allergens.

Structural Mimicry: α-Gal and Blood Group B Antigen (Galα1-3[Fucα1-2]Galβ)

A striking example of molecular mimicry exists between the α-Gal epitope and the human blood group B antigen:

  • Structural Similarity:
  • α-Gal Epitope: Galα1-3Galβ1-4GlcNAc-R
  • Blood Group B Antigen: Galα1-3[Fucα1-2]Galβ-RBoth structures share the terminal Galα1-3Gal disaccharide motif. The critical difference is the presence of an α1,2-linked fucose on the subterminal galactose residue in the B antigen [3] [6]. This fucose modification is added by the blood group B glycosyltransferase (α1,3-galactosyltransferase acting on H-antigen precursor, which is Fucα1-2Galβ-R).
  • Immunological Cross-Reactivity and Tolerance:
  • Anti-Gal antibodies (especially IgG and IgM) from individuals with blood groups A or O frequently cross-react with the blood group B antigen due to the shared Galα1-3Gal moiety [3] [7]. This cross-reactivity is demonstrable in ELISA, hemagglutination, and SPR experiments [2] [7].
  • Individuals expressing the B or AB blood groups (who synthesize the B antigen on their erythrocytes and other tissues) exhibit immune tolerance to the terminal Galα1-3Gal structure. Consequently, they show:
  • Significantly reduced titers of anti-Gal antibodies (IgG, IgM, IgE) compared to individuals with blood groups A or O [2] [3].
  • A markedly lower prevalence of α-Gal Syndrome (AGS). Anti-Gal IgE antibodies in blood group B/AB individuals, if present, show no cross-reactivity with the B antigen [3] [6].
  • Mechanistic Implications: The structural mimicry and the resulting tolerance in blood group B/AB individuals provide compelling evidence for the role of self-tolerance mechanisms in shaping the immune response to the α-Gal epitope. The presence of the B antigen during B-cell development likely leads to the deletion or anergy of B-cell clones capable of producing high-affinity antibodies against the Galα1-3Gal structure, thereby reducing susceptibility to sensitization and AGS [3] [6].

Properties

CAS Number

77356-46-8

Product Name

alpha-Galactose-(1-3)-N-acetyllactosamine

IUPAC Name

N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

Molecular Formula

C20H35NO16

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C20H35NO16/c1-6(26)21-7(2-22)17(36-19-15(32)13(30)11(28)9(4-24)34-19)18(8(27)3-23)37-20-16(33)14(31)12(29)10(5-25)35-20/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11-,12-,13-,14-,15+,16+,17+,18+,19-,20+/m0/s1

InChI Key

NSTZVLOIOXVFME-DDPRLCHJSA-N

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

AGNALA
alpha-D-galactose-(1-3)-N-acetyllactosamine
alpha-galactose-(1-3)-N-acetyllactosamine

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.